Antimicrobial agent-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

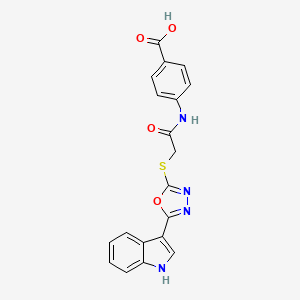

Molecular Formula |

C19H14N4O4S |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

4-[[2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |

InChI |

InChI=1S/C19H14N4O4S/c24-16(21-12-7-5-11(6-8-12)18(25)26)10-28-19-23-22-17(27-19)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,24)(H,25,26) |

InChI Key |

DHEYLYPADJBRNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Penicillin

Disclaimer: The antimicrobial agent "antimicrobial agent-29" specified in the prompt is not a recognized scientific term. This guide uses Penicillin , a well-documented β-lactam antibiotic, as a substitute to illustrate the requested format and content.

This technical guide provides a comprehensive overview of the mechanism of action of penicillin, targeting researchers, scientists, and drug development professionals. It delves into the molecular interactions, cellular consequences, and methodologies used to elucidate its antibacterial properties.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin and other β-lactam antibiotics function by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and protecting against osmotic stress.[1][2] The primary molecular target of penicillin is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[3][4]

1.1. The Role of Peptidoglycan and Penicillin-Binding Proteins (PBPs)

The bacterial cell wall is primarily composed of peptidoglycan, a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[4] These polysaccharide chains are cross-linked by short peptide chains, a reaction catalyzed by PBPs.[4][5] This cross-linking process is crucial for the structural integrity of the cell wall.[2] PBPs, such as DD-transpeptidase, are essential for the final steps of peptidoglycan biosynthesis.[4]

1.2. Molecular Interaction and Enzyme Inhibition

The key structural feature of penicillin is the four-membered β-lactam ring.[3][4] This strained ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase.[6] When penicillin enters the active site of a PBP, the serine residue in the active site attacks the carbonyl group of the β-lactam ring, forming a stable, covalent acyl-enzyme intermediate.[6][7] This reaction is effectively irreversible, leading to the inactivation of the PBP.[4][7]

By inhibiting PBPs, penicillin blocks the cross-linking of peptidoglycan chains.[3][5] This disruption of cell wall synthesis weakens the structural integrity of the bacterium.[3]

Signaling Pathways and Cellular Consequences

The inhibition of PBP activity by penicillin triggers a cascade of events leading to bacterial cell death.

Figure 1. Penicillin's mechanism leading to cell lysis.

The weakened cell wall, coupled with the continuous activity of autolytic enzymes (autolysins) that remodel the cell wall, leads to a loss of structural integrity.[5] In the hypotonic environment of the host, water enters the bacterial cell, leading to swelling and eventual lysis (bursting) of the cell.[1][3]

Quantitative Data: In Vitro Efficacy

The efficacy of penicillin is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[8][9] A lower MIC value indicates greater potency.[8][9]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Penicillin G against Gram-Positive Bacteria [10]

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus agalactiae | ≤0.06 | 0.125 |

| Streptococcus uberis | Not Reported | 0.25 |

| Staphylococcus aureus | ≤0.06 | 1 |

| Corynebacterium bovis | ≤0.06 | ≤0.06 |

| Streptococcus dysgalactiae | ≤0.06 | ≤0.06 |

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Experimental Protocols

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of penicillin is determined using standardized methods such as broth microdilution or agar (B569324) dilution.[8][11]

Figure 2. Workflow for Broth Microdilution MIC Assay.

Protocol: Broth Microdilution Method [11][12]

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of penicillin is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized bacterial suspension of approximately 5x10⁵ CFU/mL is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of penicillin at which there is no visible bacterial growth (i.e., no turbidity).

4.2. Penicillin-Binding Protein (PBP) Inhibition Assay

This assay measures the ability of penicillin to inhibit the binding of a labeled β-lactam (e.g., biotin-ampicillin) to purified PBPs.[13]

Protocol: Competitive PBP Binding Assay [13]

-

PBP Immobilization: Purified PBPs are immobilized onto the wells of a microtiter plate.

-

Inhibition: The immobilized PBPs are incubated with varying concentrations of penicillin.

-

Competitive Binding: A fixed concentration of a biotin-labeled β-lactam (e.g., biotin-ampicillin) is added to the wells and incubated.

-

Detection: The amount of bound biotin-labeled β-lactam is quantified using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and a fluorogenic or chromogenic substrate.

-

Analysis: The concentration of penicillin that inhibits 50% of the labeled β-lactam binding (IC₅₀) is determined.

Mechanisms of Resistance

Bacterial resistance to penicillin can arise through several mechanisms:

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of penicillin, rendering it inactive.[3][6]

-

Alteration of Target Site: Mutations in the genes encoding PBPs can reduce the binding affinity of penicillin to its target.

-

Reduced Permeability: In Gram-negative bacteria, alterations in the number or structure of porin channels in the outer membrane can limit the entry of penicillin into the cell.[3]

Conclusion

Penicillin exerts its bactericidal effect by covalently binding to and inactivating Penicillin-Binding Proteins, which are crucial for the synthesis of the bacterial cell wall. This inhibition leads to a weakened cell wall and subsequent cell lysis. Understanding the quantitative aspects of its efficacy, through methods like MIC determination, and the molecular interactions, via PBP binding assays, is fundamental for the development of new antimicrobial strategies and for combating the growing challenge of antibiotic resistance.

References

- 1. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]

- 2. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 6. resources.biomol.com [resources.biomol.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. youtube.com [youtube.com]

- 13. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Antimicrobial Agent-29

Disclaimer: "Antimicrobial agent-29" is not a publicly recognized designation. This document has been constructed as a detailed template using the well-characterized antibiotic, Penicillin G (Benzylpenicillin) , as a representative agent. Researchers, scientists, and drug development professionals can adapt this framework by substituting the data and protocols with those corresponding to their specific compound of interest.

Introduction

Penicillin G, also known as benzylpenicillin, is a narrow-spectrum β-lactam antibiotic derived from Penicillium molds.[1] Its discovery by Alexander Fleming in 1928 marked a turning point in modern medicine, heralding the age of antibiotics.[2] Penicillin G is primarily active against Gram-positive and some Gram-negative cocci.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for maintaining the structural integrity of the bacterial cell.[3][5] This guide provides a comprehensive overview of the biosynthetic production, purification, characterization, and antimicrobial evaluation of Penicillin G, serving as a model for the documentation of a novel antimicrobial agent.

Synthesis and Purification

The commercial production of Penicillin G is achieved through a large-scale fermentation process using the fungus Penicillium chrysogenum.[2][6] While a total chemical synthesis is possible, it is not economically viable for industrial production.[2] The biosynthetic pathway is a complex process that begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[2][7]

The key steps in the biosynthesis are:

-

Tripeptide Formation: The enzyme ACV synthetase (ACVS) condenses the three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[2][8]

-

Ring Formation: Isopenicillin N synthase (IPNS) then catalyzes an oxidative cyclization of the ACV tripeptide to form isopenicillin N, which contains the core β-lactam and thiazolidine (B150603) rings.[2][7]

-

Side Chain Exchange: Finally, the L-α-aminoadipyl side chain of isopenicillin N is exchanged for a phenylacetyl group (from the precursor phenylacetic acid fed during fermentation) by the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (IAT) to yield the final product, Penicillin G.[7][9]

Following fermentation, the Penicillin G is extracted from the culture broth and purified through a series of extraction and back-extraction steps involving pH adjustments and organic solvents.[2][8]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized Penicillin G are confirmed using various analytical techniques. The data presented below are representative for Benzylpenicillin.

Table 1: Physicochemical Properties of Penicillin G

| Property | Value |

| Molecular Formula | C₁₆H₁₈N₂O₄S[10] |

| Molecular Weight | 334.39 g/mol [11] |

| Appearance | White crystalline powder[10] |

| Melting Point | 214-217 °C (decomposes)[10] |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, ether.[10] |

| logP | 1.08[11] |

Table 2: Representative Spectroscopic Data for Penicillin G Characterization

| Technique | Observed Peaks / Shifts | Interpretation |

| FT-IR (cm⁻¹) | 3300 (N-H), 3000-2850 (C-H), 1775 (β-lactam C=O), 1680 (Amide I C=O), 1520 (Amide II N-H) | Presence of key functional groups. |

| ¹H-NMR (δ, ppm) | 7.31 (m, 5H), 5.65 (d, 1H), 5.50 (d, 1H), 4.38 (s, 1H), 3.64 (s, 2H), 1.45 (s, 6H) | Corresponds to phenyl, β-lactam, thiazolidine, benzyl (B1604629), and methyl protons.[12] |

| ¹³C-NMR (δ, ppm) | 175.2, 172.5, 168.9, 134.1, 129.3, 128.5, 127.2, 72.8, 66.5, 58.9, 43.2, 31.5, 26.8 | Corresponds to carbonyl, aromatic, and aliphatic carbons in the structure. |

| Mass Spec. (m/z) | 335.10 [M+H]⁺ | Confirms the molecular weight of the compound. |

Antimicrobial Activity and Mechanism of Action

Penicillin G exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[13]

-

Target Binding: It covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes.[3][5]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, inhibiting the transpeptidation reaction that cross-links the peptidoglycan polymers of the cell wall.[3][14]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[5][14]

The antimicrobial potency of Penicillin G is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]

Table 3: Minimum Inhibitory Concentration (MIC) of Penicillin G Against Select Bacterial Strains

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.06 |

| Streptococcus pneumoniae | ATCC 49619 | ≤0.015 |

| Neisseria meningitidis | ATCC 13090 | ≤0.03 |

| Escherichia coli | ATCC 25922 | >64 (Resistant) |

| Pseudomonas aeruginosa | ATCC 27853 | >128 (Resistant) |

Note: Values are representative and can vary between specific strains and testing conditions.

Detailed Experimental Protocols

Protocol: Biosynthesis and Purification of Penicillin G

-

Inoculum Preparation: A seed culture of a high-yielding P. chrysogenum strain is prepared in a suitable broth and incubated for 24-48 hours with agitation.[2]

-

Fermentation: The production fermentation medium is inoculated with the seed culture in a sterile, stirred-tank reactor. The fermentation is maintained at 25-27°C with controlled pH (6.8-7.4) and aeration for 5-7 days. Phenylacetic acid is fed as a precursor for the benzyl side chain.[2]

-

Extraction: The filtrate is cooled to 5-10°C and acidified to pH 2.0-2.5 with sulfuric or phosphoric acid. The Penicillin G is then extracted into an organic solvent like butyl acetate.[2][8]

-

Back-Extraction: The Penicillin G is extracted from the organic phase back into an aqueous phase by adding a potassium or sodium hydroxide (B78521) solution to form the salt, adjusting the pH to 7.5.[2][8]

-

Purification & Crystallization: The aqueous extract is treated with activated charcoal to remove pigments. The purified Penicillin G salt is then crystallized, washed, and dried.

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a standardized agar (B569324) diffusion method used to assess the susceptibility of bacteria to antimicrobial agents.[17][18]

-

Inoculum Preparation: Four to five isolated colonies of the test organism are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17][19]

-

Plate Inoculation: Within 15 minutes of standardization, a sterile cotton swab is dipped into the bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is swabbed three times, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[20][21]

-

Disk Application: Paper disks (6 mm) impregnated with a known concentration of Penicillin G are dispensed evenly onto the inoculated agar surface using sterile forceps. Each disk is gently pressed to ensure complete contact with the agar. Disks should be at least 24 mm apart.[20][21]

-

Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.[17]

-

Result Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) is measured in millimeters (mm). The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established clinical breakpoints.[21]

Protocol: Broth Microdilution for MIC Determination

This method determines the MIC by testing a range of antimicrobial concentrations in a liquid medium.[15][22]

-

Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth (MHB) to wells in columns 2 through 12.

-

Serial Dilution: Prepare a stock solution of Penicillin G at twice the highest desired concentration. Add 200 µL of this stock solution to the wells in column 1. Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).[22]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from columns 1 through 11. The final volume in each well will be 200 µL. Do not add bacteria to column 12.[22]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[23]

-

Reading Results: After incubation, examine the plate for turbidity (visible growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16][24]

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. litfl.com [litfl.com]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. am-online.org [am-online.org]

- 8. Penicillin g production | PPTX [slideshare.net]

- 9. Biosynthesis of benzylpenicillin (G), phenoxymethylpenicillin (V) and octanoylpenicillin (K) from glutathione S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]

- 12. Characterization of penicillin.pptx [slideshare.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. benchchem.com [benchchem.com]

- 18. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 19. asm.org [asm.org]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. microbenotes.com [microbenotes.com]

- 22. benchchem.com [benchchem.com]

- 23. protocols.io [protocols.io]

- 24. m.youtube.com [m.youtube.com]

Whitepaper: The Discovery, Isolation, and Characterization of Antimicrobial Agent-29 (AMA-29)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. This document details the discovery and isolation of a promising new antimicrobial compound, designated Antimicrobial Agent-29 (AMA-29). AMA-29 was isolated from the extremophilic bacterium Bacillus sp. strain G-17, sourced from deep-sea hydrothermal vents. This agent demonstrates potent bactericidal activity against a panel of clinically significant Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This guide provides a comprehensive overview of the screening, bio-assay guided isolation, and preliminary characterization of AMA-29, offering a reproducible framework for the discovery of novel antimicrobial entities.

Discovery and Screening

The discovery of AMA-29 originated from a high-throughput screening program targeting microorganisms from unique and underexplored environments. A crude organic extract from the fermentation broth of Bacillus sp. strain G-17 exhibited significant inhibitory activity against a panel of test organisms.

-

Culture and Extraction: Bacillus sp. strain G-17 was cultured in a 50L bioreactor using a nutrient-rich marine broth for 120 hours at 30°C. The culture broth was then centrifuged to remove bacterial cells. The supernatant was extracted twice with an equal volume of ethyl acetate (B1210297). The organic phases were combined, dried under reduced pressure, and reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock concentration of 50 mg/mL.

-

Antimicrobial Activity Assay: A primary screen was conducted using the agar (B569324) well diffusion method. Wells were punched into Mueller-Hinton agar plates pre-seeded with test organisms. 100 µL of the crude extract (at 1 mg/mL) was added to each well. Plates were incubated for 24 hours at 37°C, and the diameter of the inhibition zones was measured.

Bio-Assay Guided Isolation of AMA-29

A multi-step chromatographic process, guided by antimicrobial activity at each stage, was employed to isolate the active compound, AMA-29.

Caption: Overall workflow for the discovery and isolation of AMA-29.

-

Silica Gel Chromatography: The active crude extract (10 g) was subjected to column chromatography on a silica gel (230-400 mesh) column. The column was eluted with a stepwise gradient of hexane-ethyl acetate followed by ethyl acetate-methanol. Fractions of 20 mL were collected and tested for antimicrobial activity against S. aureus.

-

Fraction Pooling: Active fractions, as determined by the agar well diffusion assay, were pooled and concentrated in vacuo.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled active fraction was further purified by reversed-phase preparative HPLC on a C18 column. A linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) was used as the mobile phase. The elution was monitored at 220 nm, and the peak corresponding to the highest activity was collected, yielding pure AMA-29.

| Purification Step | Total Mass (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 10,000 | 2,500,000 | 250 | 100 | 1 |

| Silica Gel Pool | 850 | 2,125,000 | 2,500 | 85 | 10 |

| Preparative HPLC | 55 | 1,815,000 | 33,000 | 72.6 | 132 |

Activity Unit Definition: One unit of activity is defined as the amount of substance required to produce a 10 mm zone of inhibition against S. aureus.

Caption: Bio-assay guided fractionation workflow for AMA-29.

Antimicrobial Activity Profile

The in vitro antimicrobial activity of the purified AMA-29 was evaluated against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

-

Inoculum Preparation: Bacterial strains were grown in Mueller-Hinton Broth (MHB) to an optical density corresponding to 0.5 McFarland standard. This suspension was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: AMA-29 was serially diluted (two-fold) in MHB in a 96-well microtiter plate, with concentrations ranging from 128 µg/mL to 0.25 µg/mL.

-

Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was recorded as the lowest concentration of AMA-29 that completely inhibited visible bacterial growth.

| Bacterial Strain | Type | Clinical Significance | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Standard control | 1 |

| Staphylococcus aureus (MRSA) BAA-1717 | Gram-positive | Methicillin-resistant | 2 |

| Enterococcus faecalis (VRE) ATCC 51299 | Gram-positive | Vancomycin-resistant | 2 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Respiratory pathogen | 0.5 |

| Escherichia coli ATCC 25922 | Gram-negative | Standard control | 8 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Opportunistic pathogen | 16 |

| Klebsiella pneumoniae (MDR) BAA-1705 | Gram-negative | Multidrug-resistant | 16 |

Preliminary Mechanism of Action

Initial studies suggest that AMA-29 may exert its antimicrobial effect by disrupting the bacterial cell membrane integrity. This was investigated through a membrane permeabilization assay using the fluorescent dye propidium (B1200493) iodide.

-

Cell Preparation: Mid-log phase S. aureus cells were harvested, washed, and resuspended in a buffered salt solution.

-

Assay Setup: The cell suspension was incubated with propidium iodide (a fluorescent dye that only enters cells with compromised membranes).

-

Treatment: AMA-29 was added to the cell suspension at a concentration of 4x MIC.

-

Fluorescence Measurement: The fluorescence intensity was monitored over time using a spectrofluorometer. An increase in fluorescence indicates membrane damage.

Caption: Postulated mechanism of action for AMA-29.

This compound represents a novel chemical entity with potent activity against a range of clinically important bacteria, including drug-resistant strains. The successful isolation and preliminary characterization detailed in this guide underscore the value of exploring unique ecological niches for novel bioactive compounds. Further studies are warranted to fully elucidate the structure, mechanism of action, and therapeutic potential of AMA-29.

In Vitro Activity of Antimicrobial Agent-29 Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antimicrobial activity of Antimicrobial Agent-29, a novel investigational compound, against a panel of clinically relevant Gram-positive bacteria. This document details the agent's potency, spectrum of activity, and preliminary mechanism of action. All quantitative data are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for the key assays performed are provided to ensure reproducibility. Furthermore, this guide includes conceptual diagrams generated using Graphviz to illustrate the proposed mechanism of action and experimental workflows.

Introduction

The emergence of antimicrobial resistance in Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), poses a significant threat to global public health.[1] This has necessitated the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound is a promising new chemical entity with demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria. This whitepaper summarizes the current understanding of its in vitro profile.

Spectrum of Activity and Potency

The in vitro potency of this compound was evaluated against a variety of Gram-positive bacteria, including drug-resistant strains. The primary metrics used to quantify its activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2][3]

Minimum Inhibitory Concentration (MIC) Data

The MIC values of this compound were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2] The results, summarized in Table 1, indicate potent activity against the tested Gram-positive isolates.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | 0.5 |

| Staphylococcus aureus | NRS384 | Methicillin-Resistant (MRSA) | 1 |

| Staphylococcus epidermidis | ATCC 12228 | - | 0.25 |

| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | 2 |

| Enterococcus faecium | ATCC 51559 | Vancomycin-Resistant (VRE) | 4 |

| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.125 |

| Streptococcus pyogenes | ATCC 19615 | - | 0.25 |

Minimum Bactericidal Concentration (MBC) Data

To determine if this compound exhibits bactericidal or bacteriostatic activity, MBC values were determined for key pathogens. The results are presented in Table 2. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound

| Bacterial Species | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | 2 |

| Staphylococcus aureus | NRS384 | 1 | 2 | 2 |

| Enterococcus faecalis | ATCC 29212 | 2 | 8 | 4 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 | 0.5 | 4 |

Time-Kill Kinetics

Time-kill assays were performed to further characterize the bactericidal activity of this compound over time.[4][5] These studies provide valuable information on the rate of bacterial killing at different concentrations of the antimicrobial agent.[6]

Time-Kill Assay Results against Staphylococcus aureus

As illustrated in the conceptual workflow below, time-kill assays demonstrated that this compound exhibits concentration-dependent killing of S. aureus. At concentrations of 4x MIC and 8x MIC, a ≥ 3-log10 reduction in colony-forming units (CFU)/mL was observed within 8 hours, which is a common benchmark for bactericidal activity.

Caption: Workflow for a Time-Kill Kinetics Assay.

Proposed Mechanism of Action

While the precise molecular target of this compound is still under investigation, preliminary studies suggest that its mechanism of action involves the disruption of bacterial cell wall synthesis.[7] This is a well-established target for antibiotics that are effective against Gram-positive bacteria.[1][8] The proposed pathway involves the inhibition of a key enzyme in the peptidoglycan biosynthesis pathway, leading to compromised cell wall integrity and subsequent cell lysis.

Caption: Proposed Mechanism of Action for this compound.

Experimental Protocols

Broth Microdilution MIC Assay

-

Inoculum Preparation : A bacterial suspension is prepared from overnight cultures on a non-selective agar medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[9]

-

Drug Dilution : this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation : Each well containing the diluted agent is inoculated with the prepared bacterial suspension. The plate is then incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination : The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Broth Microdilution MIC Assay Protocol.

MBC Assay

-

MIC Determination : An MIC test is performed as described above.

-

Subculturing : Following incubation of the MIC plate, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.

-

Plating and Incubation : The aliquots are plated onto a non-selective agar medium and incubated at 35 ± 2°C for 18-24 hours.

-

MBC Determination : The MBC is the lowest concentration of the antimicrobial agent that results in a ≥ 99.9% reduction in the initial inoculum count.

Time-Kill Assay

-

Preparation : Flasks containing CAMHB with various concentrations of this compound (e.g., 0x, 1x, 2x, 4x, 8x MIC) are prepared.

-

Inoculation : Each flask is inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Sampling and Plating : At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask, serially diluted in sterile saline, and plated onto non-selective agar.

-

Enumeration and Analysis : After incubation, the colonies on the plates are counted, and the CFU/mL for each time point and concentration is calculated. The results are plotted as log10 CFU/mL versus time.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically significant Gram-positive bacteria, including resistant phenotypes. Its bactericidal mode of action, likely through the inhibition of cell wall synthesis, makes it a promising candidate for further development. The data and protocols presented in this technical guide provide a solid foundation for ongoing and future research into the therapeutic potential of this novel antimicrobial agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. linnaeusbio.com [linnaeusbio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Cefiderocol Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) with potent in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant (CR) strains.[1][2][3] Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, making it a valuable agent in the fight against antimicrobial resistance.[1][4] This technical guide provides an in-depth overview of the in vitro activity of Cefiderocol, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

Cefiderocol functions as a siderophore, chelating iron and utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space.[5][6] Once inside, it dissociates from iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[5][7][8] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasm and overcome resistance mechanisms such as porin channel mutations and efflux pump overexpression.[1][9]

Caption: Cefiderocol's "Trojan Horse" mechanism of action.

In Vitro Susceptibility

Numerous studies have demonstrated the potent in vitro activity of Cefiderocol against a wide range of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data for Cefiderocol against key bacterial species.

Table 1: Cefiderocol MIC50 and MIC90 Values against Enterobacterales

| Organism | Carbapenem Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | All | 0.25 | 0.5 | [8] |

| Carbapenem-Resistant | 0.5 | 2 | [8] | |

| Klebsiella pneumoniae | All | 0.5 | 2 | [8] |

| Carbapenem-Resistant | 1 | 4 | [8] | |

| Enterobacter cloacae | All | 0.25 | 1 | [10] |

| Carbapenem-Resistant | 1 | 8 | [11] |

Table 2: Cefiderocol MIC50 and MIC90 Values against Non-Fermenting Gram-Negative Bacilli

| Organism | Carbapenem Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | All | 0.12 | 0.5 | [2] |

| Carbapenem-Resistant | 0.5 | 2 | [12] | |

| Acinetobacter baumannii | All | 0.06 | 0.12 | [2] |

| Carbapenem-Resistant | 1 | 4 | [12] | |

| Stenotrophomonas maltophilia | N/A | 0.06 | 0.12 | [11] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of Cefiderocol is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Medium Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is depleted of iron (ID-CAMHB) to mimic in vivo conditions where iron is scarce, thereby upregulating bacterial iron uptake systems.[10][13]

-

Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared from fresh bacterial colonies.

-

Serial Dilution: Cefiderocol is serially diluted in ID-CAMHB in microtiter plates.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.[14]

Caption: Workflow for Cefiderocol MIC determination.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of Cefiderocol over time.

Methodology:

-

Culture Preparation: A log-phase bacterial culture is prepared in ID-CAMHB.

-

Drug Exposure: Cefiderocol is added to the bacterial cultures at various concentrations (e.g., 1x, 4x, and 8x the MIC).

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Count: Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15][16]

Mechanisms of Resistance

Resistance to Cefiderocol, though currently infrequent, can emerge through various mechanisms.[3] These mechanisms are often multifactorial and can involve:

-

Mutations in Siderophore Uptake Systems: Alterations in the genes encoding for iron transporters (e.g., fec, fhu, cir operons) can reduce the uptake of Cefiderocol.[17][18]

-

Expression of β-lactamases: Certain β-lactamases, particularly metallo-β-lactamases (MBLs) like NDM, can hydrolyze Cefiderocol, although it is stable against many other β-lactamases.[17][19]

-

Alterations in Penicillin-Binding Proteins: Mutations in PBP3 can reduce the binding affinity of Cefiderocol.[19]

-

Efflux Pump Overexpression: Increased expression of efflux pumps can actively remove Cefiderocol from the periplasmic space.[4]

Caption: Key mechanisms of resistance to Cefiderocol.

Conclusion

Cefiderocol demonstrates potent in vitro activity against a wide array of clinically significant Gram-negative bacteria, including many multidrug-resistant isolates. Its novel mechanism of action provides a crucial advantage in overcoming common resistance pathways. Continued surveillance and adherence to standardized testing methodologies are essential for preserving the efficacy of this important antimicrobial agent.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro activity of cefiderocol against aerobic Gram-negative bacterial pathogens from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Cefiderocol Against a Broad Range of Clinically Important Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro antibacterial activities of cefiderocol against Gram-negative clinical strains isolated from China in 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Real-world performance of susceptibility testing for cefiderocol: insights from a prospective multicentre study on Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Novo29 Analogs: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Novo29 (also known as Clovibactin), a promising depsipeptide antimicrobial agent. Novo29 demonstrates significant efficacy against Gram-positive bacteria, including drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2] Its unique mechanism of action, targeting bacterial cell-wall synthesis without detectable resistance development, makes it a compelling candidate for further drug development.[1]

Introduction to Novo29

Novo29 is an eight-residue depsipeptide antibiotic recently isolated from a soil bacterium.[1] Structurally, it is homologous to the antibiotic teixobactin (B611279) but is notably smaller.[1][2] A key structural feature is a macrolactone ring containing a rare noncanonical amino acid, hydroxyasparagine (hydroxyAsn).[1] A significant challenge in its initial characterization was determining the precise stereochemistry of this residue.[1][2] Through chemical synthesis and comparison with the natural product, the active stereoisomer was confirmed to be (2R,3R)-hydroxyasparagine.[1]

Novo29's promise as a therapeutic agent is underscored by its reduced tendency to form gels during intravenous administration, a favorable characteristic for clinical applications.[1][2] However, a primary challenge is its hydrolytic instability at neutral or mildly basic pH, with studies showing that 60% of the compound hydrolyzes into an inactive form after just one hour in PBS buffer at 37°C.[2] This has prompted the design of analogs to improve its stability and clinical potential.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Novo29 and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Microbial Strain | MIC (µg/mL) | Notes |

| Natural Novo29 | Bacillus subtilis | 0.125 | Active against Gram-positive bacteria.[1] |

| Staphylococcus epidermidis | 0.25 | Active against Gram-positive bacteria.[1] | |

| Escherichia coli | 8 | Modest activity against this Gram-negative bacterium.[1] | |

| Synthetic Novo29 | Bacillus subtilis | 0.125 | Activity is comparable to the natural product.[1] |

| Staphylococcus epidermidis | 0.25 | Activity is comparable to the natural product.[1] | |

| Escherichia coli | 8 | Modest activity against this Gram-negative bacterium.[1] | |

| epi-Novo29 | B. subtilis, S. epidermidis, E. coli | >32 | Contains the (2R,3S)-hydroxyAsn stereoisomer; inactive, highlighting the critical importance of the correct stereochemistry for antibiotic activity.[1] |

| aza-Novo29 | Not specified | Not specified | Designed to be more hydrolytically stable by replacing the ester bond with an amide bond.[2] |

Experimental Protocols

3.1 Synthesis of Novo29 and Analogs

The synthesis of Novo29 and its stereoisomer, epi-Novo29, was crucial for confirming its structure and understanding its SAR.

-

Objective : To establish the stereochemistry of the hydroxyasparagine residue and provide material for biological evaluation.

-

Methodology : Solid-Phase Peptide Synthesis (SPPS) was employed.[1][2]

-

Building Block Synthesis : The noncanonical amino acid building blocks, Fmoc-(2R,3R)-hydroxyasparagine-OH and Fmoc-(2R,3S)-hydroxyasparagine-OH, were first synthesized from (R,R)- and (S,S)-diethyl tartrate, respectively.[1]

-

Peptide Assembly : The peptide chain was assembled on a solid support using standard Fmoc-based SPPS protocols.

-

Cyclization and Cleavage : Following chain assembly, the macrolactone ring was formed, and the peptide was cleaved from the resin.

-

Purification and Characterization : The crude peptide was purified using High-Performance Liquid Chromatography (HPLC). The final structure and purity were confirmed by 1H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

-

-

Analog Synthesis (aza-Novo29) : To address hydrolytic instability, the ester bond in the macrolactone ring was replaced with a more stable amide bond. This involved the multi-step synthesis of a protected (2R,3R)-aminoAsn building block, which was then incorporated into the peptide via SPPS to yield aza-Novo29.[2]

3.2 Antimicrobial Susceptibility Testing

-

Objective : To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

-

Methodology : Broth microdilution is a standard method for this determination.

-

Preparation of Inoculum : Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).

-

Serial Dilution : The test compounds (Novo29, epi-Novo29, etc.) are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation : Each well is inoculated with the standardized bacterial suspension.

-

Incubation : The plates are incubated for 16-24 hours at 37°C.

-

MIC Determination : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Escherichia coli was used as a Gram-negative control in the evaluation of Novo29.[1]

-

Visualized Workflows and Mechanisms

4.1 Proposed Mechanism of Action

Novo29 is believed to function similarly to the related antibiotic teixobactin, which inhibits the synthesis of the bacterial cell wall.[1] It likely forms an amphiphilic conformation, allowing it to interact with lipids in the bacterial cell membrane and bind to cell-wall precursors.[1]

Caption: Proposed mechanism of Novo29 via inhibition of bacterial cell wall synthesis.

4.2 Synthetic and Evaluation Workflow

The development and assessment of Novo29 analogs follow a structured workflow from chemical synthesis to biological testing.

Caption: Workflow for the synthesis and evaluation of Novo29 analogs.

References

An In-depth Technical Guide to the Antimicrobial Spectrum and Mechanism of Action of SMAP-29

For Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of multidrug-resistant pathogens constitutes a significant global health threat, demanding innovative therapeutic strategies. Antimicrobial peptides (AMPs), key components of the innate immune system, are promising candidates for novel anti-infective agents. This technical guide provides a comprehensive overview of SMAP-29, a cathelicidin-derived antimicrobial peptide from sheep leukocytes. We delve into its broad-spectrum antimicrobial activity, mechanism of action, and the experimental protocols utilized for its characterization. This document is intended to serve as a detailed resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Antimicrobial Spectrum of SMAP-29

SMAP-29 exhibits potent, broad-spectrum antimicrobial activity against a variety of pathogens, including aerobic and anaerobic bacteria, as well as fungi.[1][2] Its efficacy has been demonstrated against clinically relevant strains, highlighting its therapeutic potential.

In Vitro Susceptibility Data

The antimicrobial activity of SMAP-29 is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that completely inhibits visible growth of a microorganism. The following tables summarize the MIC values for SMAP-29 against a panel of representative microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of SMAP-29 against Aerobic Bacteria and Fungi

| Microorganism | Strain | Type | MIC (µM) | MIC (mg/L) |

| Escherichia coli | ATCC 25922 | Gram-negative | 0.8 | 2.5 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 1.5 | 4.8 |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 0.8 | 2.5 |

| Candida albicans | ATCC 90028 | Fungus | 1.5 | 4.8 |

Table 2: Minimum Inhibitory Concentrations (MICs) of SMAP-29 against Anaerobic Bacteria [1]

| Microorganism | Strain | Type | MIC (µM) | MIC (mg/L) |

| Bacteroides fragilis | ATCC 25285 | Gram-negative | 1-2 | 3.2-6.4 |

| Clostridium perfringens | ATCC 13124 | Gram-positive | 1-2 | 3.2-6.4 |

| Prevotella intermedia | Clinical Isolate | Gram-negative | 1-2 | 3.2-6.4 |

| Fusobacterium nucleatum | ATCC 25586 | Gram-negative | 1-2 | 3.2-6.4 |

Mechanism of Action

SMAP-29 exerts its antimicrobial effect through a membranolytic mechanism.[2] As an α-helical cathelicidin-derived peptide, it interacts with and disrupts the integrity of microbial cell membranes, leading to rapid cell death.[2] This process involves the permeabilization of the bacterial membranes, causing leakage of intracellular contents and ultimately, cell lysis.[2] Morphological evidence from scanning electron microscopy (SEM) confirms that the bacterial envelope is a primary target of SMAP-29's bactericidal activity.

Caption: Proposed membranolytic mechanism of action for SMAP-29.

Experimental Protocols

The following protocols are foundational for assessing the antimicrobial properties of agents like SMAP-29.

Microdilution Susceptibility Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Protocol:

-

Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of SMAP-29 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for aerobic bacteria, or Brucella broth for anaerobes).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours under conditions appropriate for the test organism (e.g., aerobic or anaerobic).

-

MIC Determination: The MIC is recorded as the lowest concentration of SMAP-29 that shows no visible growth.

Killing Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Protocol:

-

Preparation of Cultures: A logarithmic phase culture of the test microorganism is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in a suitable broth.

-

Exposure to Antimicrobial Agent: SMAP-29 is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the agent is also included.

-

Time-Course Sampling: The cultures are incubated at 37°C with agitation. At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), aliquots are removed from each culture.

-

Viable Cell Counting: The withdrawn samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics.

Caption: Experimental workflow for evaluating the antimicrobial activity of SMAP-29.

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the morphological changes in microorganisms upon exposure to an antimicrobial agent, providing insights into the mechanism of action.[1]

Protocol:

-

Sample Preparation: Mid-logarithmic phase bacteria are treated with a bactericidal concentration of SMAP-29 for a specified duration (e.g., 2 hours). A control sample without the peptide is processed in parallel.

-

Fixation: The bacterial cells are harvested by centrifugation and fixed with a suitable fixative, such as glutaraldehyde.

-

Dehydration: The fixed cells are dehydrated through a graded series of ethanol (B145695) concentrations.

-

Drying: The samples are subjected to critical-point drying to preserve their three-dimensional structure.

-

Coating: The dried samples are mounted on stubs and sputter-coated with a thin layer of a conductive metal, such as gold or palladium.

-

Imaging: The coated specimens are then examined using a scanning electron microscope to observe any changes in cell surface morphology.

Conclusion

SMAP-29 is a potent, broad-spectrum antimicrobial peptide with a rapid, membranolytic mechanism of action.[1][2] Its efficacy against both aerobic and anaerobic bacteria, including clinically relevant species, underscores its potential as a therapeutic agent in the face of rising antimicrobial resistance. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of SMAP-29 and other novel antimicrobial peptides. Further research is warranted to explore its in vivo efficacy, safety profile, and potential for clinical applications.

References

An In-depth Technical Guide to the Stereochemistry and Synthesis of Novo29 (Clovibactin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novo29, also known as clovibactin, is a promising depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including drug-resistant pathogens.[1][2][3] Its unique mechanism of action, which involves targeting essential precursors of bacterial cell wall synthesis, and a low propensity for resistance development have positioned it as a significant candidate for further preclinical development.[3][4] This technical guide provides a comprehensive overview of the stereochemistry and synthesis of Novo29, with a focus on the key chemical features and methodologies that are critical for its biological activity.

Stereochemistry of Novo29

Novo29 is an eight-residue depsipeptide characterized by a macrolactone ring and a linear tail.[1][2] A crucial feature of its structure is the presence of the noncanonical amino acid hydroxyasparagine (hydroxyAsn) at position 5. The determination of the precise stereochemistry of this residue was a key step in understanding the molecule's activity.

Through a combination of chemical synthesis, spectroscopic analysis (¹H NMR and LC-MS), and in vitro antibiotic activity assays, the absolute stereochemistry of the hydroxyasparagine residue in naturally occurring Novo29 was definitively established as (2R,3R)-hydroxyasparagine .[1][5][6][7] This was confirmed by comparing the natural product to synthetically prepared Novo29 and its diastereomer, epi-Novo29, which contains (2R,3S)-hydroxyasparagine.[1][5] The (2R,3R) configuration of the hydroxyasparagine residue is critical for the antibiotic activity of Novo29, as epi-Novo29 exhibited no significant activity.[1]

X-ray crystallography of epi-Novo29 revealed an amphiphilic conformation, where hydrophobic and hydrophilic residues are segregated on opposite faces of the molecule.[1][5][6] Molecular modeling suggests that Novo29 can adopt a similar amphiphilic structure, which is believed to be important for its interaction with the bacterial cell membrane and its molecular targets.[1][5][6]

Synthesis of Novo29

The total synthesis of Novo29 has been achieved through a convergent strategy involving solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a solution-phase macrolactamization.[1][8] A critical aspect of the synthesis is the preparation of the chiral Fmoc-protected hydroxyasparagine building blocks.

Synthesis of Fmoc-(2R,3R)-hydroxyasparagine-OH

Two main synthetic routes to the key building block, Fmoc-(2R,3R)-hydroxyasparagine-OH, have been reported:

-

Route 1: From (R,R)-diethyl tartrate. This initial route involves a multi-step synthesis starting from the readily available chiral pool material, (+)-diethyl L-tartrate.[1]

-

Route 2: Improved Synthesis from D-aspartic acid. A more efficient and scalable synthesis was later developed, starting from D-aspartic acid. This improved route significantly shortens the synthetic sequence.[8][9]

Solid-Phase Peptide Synthesis (SPPS) and Cyclization

The synthesis of the linear depsipeptide precursor is carried out on a solid support, typically 2-chlorotrityl resin, using Fmoc-based chemistry.[8] The synthesis begins with the loading of the C-terminal amino acid, Fmoc-Leu-OH (position 7), onto the resin.[1][8] The subsequent amino acids are then coupled sequentially. The ester bond in the depsipeptide is formed by esterifying the β-hydroxy group of the (2R,3R)-hydroxyasparagine residue at position 5 with Fmoc-Leu-OH (position 8).[1][2]

Following the assembly of the linear peptide, it is cleaved from the resin. The final macrolactamization is then performed in solution to yield Novo29.

Quantitative Data: In Vitro Antibiotic Activity

The antibiotic potency of natural and synthetic Novo29, along with its inactive epimer, has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

| Compound | Bacillus subtilis ATCC 6051 (μg/mL) | Staphylococcus epidermidis ATCC 14990 (μg/mL) | Escherichia coli ATCC 10798 (μg/mL) |

| Natural Novo29 | 0.125 | 0.25 | 8 |

| Synthetic Novo29 | 0.125 | 0.25 | 8 |

| epi-Novo29 | >32 | >32 | >32 |

| Data sourced from Krumberger et al. (2023).[1] |

Experimental Protocols

General Method for Solid-Phase Peptide Synthesis of Novo29 Linear Precursor

The synthesis is performed on 2-chlorotrityl chloride resin.

-

Resin Loading: The first amino acid, Fmoc-Leu-OH, is loaded onto the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

Esterification: For the formation of the ester linkage, the protected peptide on the resin is treated with Fmoc-Leu-OH, diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (B28879) (DMAP).[1][2]

-

Cleavage: The final linear peptide is cleaved from the resin using a mild acid solution, such as 20% hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM).[2]

Macrolactamization

The crude linear peptide is cyclized in a dilute solution using a peptide coupling reagent such as diphenylphosphoryl azide (B81097) (DPPA) or HATU in the presence of a base. The reaction is typically carried out in a solvent like DMF over an extended period to favor intramolecular cyclization over intermolecular polymerization.

Mechanism of Action and Key Structural Features

Novo29 inhibits bacterial cell wall synthesis by targeting essential peptidoglycan precursors, namely lipid II and lipid III.[3][4] It is believed to bind to the pyrophosphate moiety of these precursors, thereby preventing their incorporation into the growing peptidoglycan chain.[4] This interaction is facilitated by the specific three-dimensional structure of Novo29.

Structure-activity relationship (SAR) studies, including alanine (B10760859) scanning, have revealed that several residues, including Phe1, D-Leu2, Ser4, Leu7, and Leu8, are important for the antibiotic activity of Novo29.[9] The macrolactone ring is absolutely essential for its function, as acyclic analogues are inactive.[9][10]

Conclusion

The successful stereochemical determination and total synthesis of Novo29 have been pivotal in advancing our understanding of this novel antibiotic. The establishment of the (2R,3R) stereochemistry of the hydroxyasparagine residue and the development of a robust synthetic route have enabled detailed structure-activity relationship studies and have paved the way for the generation of analogues with potentially improved properties. The unique structural features of Novo29, coupled with its potent activity and low resistance profile, make it a highly attractive scaffold for the development of new therapeutics to combat bacterial infections.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. escholarship.org [escholarship.org]

- 3. The Science — NovoBiotic Pharmaceuticals [novobiotic.com]

- 4. Clovibactin (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]

- 5. Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29 [escholarship.org]

- 6. Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecules for Peptides: A Photoaffinity Label for Trimers Derived from Aβ and Noncanonical Amino Acids for the Peptide Antibiotic Novo29 (Clovibactin) [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

GL-29 antimicrobial peptide structure-activity study

An In-depth Technical Guide to the Structure-Activity Study of the GL-29 Antimicrobial Peptide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure-activity relationship of the antimicrobial peptide GL-29, an analogue of Palustrin-2ISb. This document details the peptide's design, biological activities, and the experimental protocols used in its evaluation, presenting a clear path from molecular structure to antimicrobial function.

Peptide Design and Physicochemical Properties

GL-29 was developed by modifying Palustrin-2ISb, specifically by deleting the C-terminal seven amino acids.[1] This modification was part of a broader investigation into the role of different peptide regions on antimicrobial activity. Further truncated analogues were designed to pinpoint the shortest functional motif and to study the influence of the 'Rana box' domain.[1][2] The sequences and predicted physicochemical properties of GL-29 and its key analogues are summarized below.

| Peptide | Sequence | Net Charge | Hydrophobic Moment | Hydrophobicity |

| GL-29 | GLLGSIPGLVGNLLSGIFPGLFKNIRCKISYKC | +4 | 0.498 | 0.814 |

| GL-22 | GLLGSIPGLVGNLLSGIFPGLFKN | +1 | 0.468 | 0.825 |

| GL-9 | GLWNSIKIA-NH2 | +2 | 0.403 | 0.692 |

| LF-10 | LFVNVLDKIR-NH2 | +2 | 0.653 | 0.606 |

| FV-9 | FVNVLDKIR-NH2 | +2 | 0.739 | 0.484 |

| VN-8 | VNVLDKIR-NH2 | +2 | - | - |

| FV-8 | FVNVLDKI-NH2 | +2 | - | - |

| Data sourced from a 2022 study on GL-29 and its analogues.[3] |

Experimental Protocols

Peptide Synthesis, Purification, and Identification

The synthesis of GL-29 and its analogues was performed using solid-phase peptide synthesis (SPPS).[1][3] Following synthesis, the peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized peptides were confirmed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), where the observed molecular masses corresponded with the predicted values.[1][3]

References

- 1. Targeted Modification and Structure-Activity Study of GL-29, an Analogue of the Antimicrobial Peptide Palustrin-2ISb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Modification and Structure-Activity Study of GL-29, an Analogue of the Antimicrobial Peptide Palustrin-2ISb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Post-Antibiotic Era: A Technical Guide to the Mechanisms of Novel Antibacterial Agents

For Immediate Release

[City, State] – December 6, 2025 – As the global health community grapples with the escalating threat of antimicrobial resistance, the development of novel antibacterial agents with unique mechanisms of action has become a critical priority. This technical guide provides an in-depth analysis of four such agents—Gepotidacin (B1671446), Dalbavancin, Teixobactin, and Lefamulin—offering researchers, scientists, and drug development professionals a comprehensive resource on their core functionalities.

Introduction

The relentless evolution of drug-resistant pathogens necessitates a departure from traditional antibiotic scaffolds and the exploration of new bacterial targets and therapeutic strategies. This whitepaper delves into the intricate mechanisms of action of four promising novel antibacterial agents, presenting a synthesis of current research, quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and experimental workflows.

Gepotidacin: A Dual-Target Inhibitor of Bacterial DNA Replication

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that uniquely targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a significant advantage, as simultaneous mutations in both enzymes are required for the development of resistance.[1]

Mechanism of Action:

Gepotidacin's primary mode of action involves the inhibition of bacterial DNA replication. It binds to a novel site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1] This binding pocket is distinct from that of fluoroquinolones, another class of topoisomerase inhibitors. By binding to these enzymes, gepotidacin stabilizes the enzyme-DNA cleavage complex, which in turn leads to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.

Quantitative Data: In Vitro Activity of Gepotidacin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of gepotidacin against various bacterial strains.

| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 2 | 4 | [3] |

| Staphylococcus aureus (including MRSA) | 0.5 | 0.5 | [3][4] |

| Streptococcus pneumoniae | 0.5 | 0.5 | [4] |

| Neisseria gonorrhoeae | - | - | [1][2][5][6][7] |

Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

1. DNA Gyrase Supercoiling Inhibition Assay:

-

Objective: To determine the inhibitory effect of gepotidacin on the supercoiling activity of DNA gyrase.

-

Methodology:

-

Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and DNA gyrase enzyme in a suitable buffer.

-

Add varying concentrations of gepotidacin or a vehicle control to the reaction mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by agarose (B213101) gel electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the quantification of inhibition.

-

2. Topoisomerase IV Decatenation Assay:

-

Objective: To assess the ability of gepotidacin to inhibit the decatenation of catenated DNA by topoisomerase IV.

-

Methodology:

-

Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, ATP, and topoisomerase IV enzyme.

-

Add serial dilutions of gepotidacin or a control to the reactions.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction and separate the decatenated DNA minicircles from the kDNA network using agarose gel electrophoresis. The amount of released minicircles is inversely proportional to the inhibitory activity of the compound.

-

References

- 1. gsk.com [gsk.com]

- 2. medpagetoday.com [medpagetoday.com]

- 3. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 3 trial suggests gepotidacin could be a new treatment option for gonorrhea | CIDRAP [cidrap.umn.edu]

- 6. contagionlive.com [contagionlive.com]

- 7. pharmexec.com [pharmexec.com]

The Unseen Arsenal: A Technical Guide to Discovering Novel Antibacterial Compounds from Natural Sources

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates an urgent and innovative approach to the discovery of new antibacterial agents. Nature, with its immense biodiversity, represents a vast and largely untapped reservoir of novel chemical scaffolds with the potential to overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of the primary natural sources of antibacterial compounds, detailed methodologies for their discovery and evaluation, and insights into their mechanisms of action.

Principal Natural Sources of Antibacterial Compounds

The search for novel antibacterial agents has led researchers to explore a wide array of natural environments, from terrestrial flora to the depths of the oceans. The most promising sources include medicinal plants, microorganisms such as actinomycetes and fungi, marine life, and the intricate defense systems of insects and amphibians.

Medicinal Plants: A Legacy of Therapeutic Potential

Medicinal plants have been a cornerstone of traditional medicine for centuries, and modern science continues to validate their efficacy.[1] Bioactive compounds such as flavonoids, terpenoids, alkaloids, and phenolic compounds are responsible for their antimicrobial properties.[2][3] These compounds can act individually or synergistically to inhibit bacterial growth.[4] The ethnobotanical approach, which leverages traditional knowledge of plant use, has proven to be a highly effective strategy for identifying plants with antibacterial properties.[5][6][7][8]

Microorganisms: The Prolific Producers

Microorganisms, particularly bacteria and fungi, are a rich source of structurally diverse and potent antibiotics.

-

Actinomycetes: This phylum of Gram-positive bacteria, especially the genus Streptomyces, is renowned for its ability to produce a wide range of clinically significant antibiotics, including tetracyclines and aminoglycosides.[9][10] These bacteria can be isolated from various environments, with soil being a traditionally rich source.[11]

-

Endophytic Fungi: Living symbiotically within plant tissues, endophytic fungi produce a plethora of secondary metabolites, many of which exhibit antibacterial activity.[12] This intimate relationship with their host plants is thought to drive the evolution of unique bioactive compounds.

-

Bacteria and Bacteriocins: Many bacteria produce bacteriocins, which are ribosomally synthesized antimicrobial peptides that inhibit the growth of closely related bacterial strains.[13][14][15] Lactic acid bacteria are a notable source of these peptides, which have potential applications in both food preservation and clinical settings.

Marine Organisms: A Frontier of Discovery

The unique and competitive marine environment has fostered the evolution of organisms that produce a vast array of novel chemical compounds.[16] Sponges, corals, algae, and marine microorganisms are all promising sources of new antibacterial agents with unique modes of action.[17] The exploration of these environments continues to yield compounds with significant therapeutic potential.

Insects and Amphibians: Antimicrobial Peptides (AMPs)

Insects and amphibians possess sophisticated innate immune systems that rely on the production of antimicrobial peptides (AMPs) to combat infections.[14][18][19] These peptides are typically cationic and act by disrupting the bacterial cell membrane.[1][20][21] Their broad-spectrum activity and novel mechanisms of action make them attractive candidates for new drug development.[22][23]

Quantitative Data on Antibacterial Activity

The efficacy of a potential antibacterial compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various natural compounds against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Plant-Derived Compounds

| Compound Class | Compound | Source Organism | Target Bacterium | MIC (µg/mL) | Reference(s) |

| Flavonoids | Chrysin | Oroxylum indicum | Staphylococcus aureus (MSSA) | 31.25 | [24] |

| Chrysin | Oroxylum indicum | Staphylococcus aureus (MRSA) | 15.62 | [24] | |

| Apigenin | Apium graveolens | Staphylococcus aureus (MSSA) | 31.25 | [24] | |

| Apigenin | Apium graveolens | Staphylococcus aureus (MRSA) | 31.25 | [24] | |

| Hesperetin | Citrus spp. | Staphylococcus aureus (MSSA) | 31.25 | [24] | |

| Hesperetin | Citrus spp. | Staphylococcus aureus (MRSA) | 31.25 | [24] | |

| Morin | Morus alba | Staphylococcus aureus | 100 | [25] | |

| Naringenin | Citrus spp. | Staphylococcus aureus | 100 | [25] | |

| Rutin | Ruta graveolens | Staphylococcus aureus | >1000 | [25] | |

| Terpenoids | Carvacrol | Origanum vulgare | Staphylococcus aureus (MSSA) | 0.4 (mg/mL) | |

| Carvacrol | Origanum vulgare | Staphylococcus aureus (MRSA) | 1.60 (mg/mL) | ||

| Thymol | Thymus vulgaris | Staphylococcus aureus (MSSA) | 0.8 (mg/mL) | ||

| Thymol | Thymus vulgaris | Staphylococcus aureus (MRSA) | 3.17 (mg/mL) | ||

| Eugenol | Syzygium aromaticum | Staphylococcus aureus (MSSA) | 3.5 (mg/mL) | ||

| Eugenol | Syzygium aromaticum | Staphylococcus aureus (MRSA) | 14 (mg/mL) | ||

| Geraniol | Pelargonium graveolens | Staphylococcus aureus (MSSA) | 23.4 (mg/mL) | ||

| Geraniol | Pelargonium graveolens | Staphylococcus aureus (MRSA) | 5.8 (mg/mL) | ||

| Nerolidol | Neroli spp. | Staphylococcus aureus (MRSA) | 512 - >1024 | [26] | |

| α-Pinene | Cissampelos oppositifolia | Staphylococcus aureus ATCC-43300 | 0.08 (mg/mL) | [27] | |

| α-Pinene | Cissampelos oppositifolia | Escherichia coli MTCC-739 | 0.06 (mg/mL) | [27] | |

| δ-Carene | Cissampelos oppositifolia | Staphylococcus aureus ATCC-43300 | 0.04 (mg/mL) | [27] | |

| δ-Carene | Cissampelos oppositifolia | Escherichia coli MTCC-739 | 0.05 (mg/mL) | [27] | |

| Caryophyllene | Cissampelos oppositifolia | Staphylococcus aureus ATCC-43300 | 0.07 (mg/mL) | [27] | |

| Caryophyllene | Cissampelos oppositifolia | Escherichia coli MTCC-739 | 0.08 (mg/mL) | [27] | |

| Alkaloids | Roemeria refracta DC. alkaloid | Roemeria refracta | Staphylococcus aureus | 0.065 | [28] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Compounds from Microorganisms

| Compound Class | Source Organism | Target Bacterium | MIC | Reference(s) |